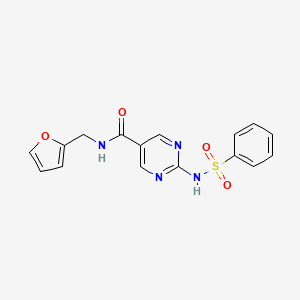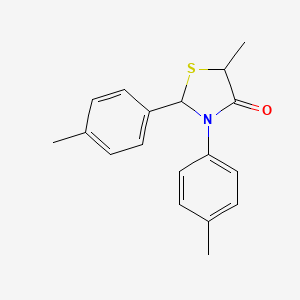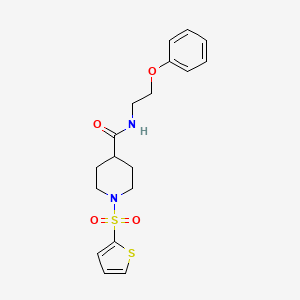![molecular formula C21H20N2O4 B4968197 N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B4968197.png)
N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a furan ring, a phenyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of 3,5-dimethylphenoxyacetic acid: This can be achieved by reacting 3,5-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 3,5-dimethylphenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.
Acylation of 3-aminophenylfuran-2-carboxamide: The acyl chloride is reacted with 3-aminophenylfuran-2-carboxamide in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl and furan rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide
- N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide
- N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)benzamide
Uniqueness
N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide is unique due to the presence of both a furan ring and a phenoxyacetamide moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds. Its unique structure allows for diverse applications in various fields of research.
Properties
IUPAC Name |
N-[3-[[2-(3,5-dimethylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-14-9-15(2)11-18(10-14)27-13-20(24)22-16-5-3-6-17(12-16)23-21(25)19-7-4-8-26-19/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKVYOUSOQFVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-methoxyphenyl)-3-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4968128.png)

![N-ethyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide](/img/structure/B4968155.png)
![2-({6-AMINO-9-[2-(2-METHYLPHENOXY)ETHYL]-9H-PURIN-8-YL}SULFANYL)-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE](/img/structure/B4968169.png)
![methyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4968171.png)
![2-(MORPHOLIN-4-YL)-1-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE](/img/structure/B4968182.png)
![1-Benzyl-4-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazine](/img/structure/B4968190.png)
![N-[[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-4-methoxybenzamide](/img/structure/B4968196.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4968203.png)
![6-chloro-3-[(4-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B4968205.png)

![(5E)-1-(2,4-dichlorophenyl)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4968216.png)

![methyl 1-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4968223.png)
